1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine
Description
Properties
IUPAC Name |
1-[3-(4-bromo-2-fluorophenoxy)propyl]-4,4-difluoropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO/c15-11-2-3-13(12(16)10-11)20-9-1-6-19-7-4-14(17,18)5-8-19/h2-3,10H,1,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUFAEJQALKZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCOC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Piperidine Precursors
The 4,4-difluoropiperidine moiety is synthesized via fluorination of N-Boc piperidone using trifluorosulfenyl morpholine, a reagent noted for its stability and safety compared to traditional agents like diethylaminosulfur trifluoride (DAST). The reaction proceeds under mild conditions, yielding 4,4-difluoropiperidine hydrochloride after Boc deprotection and hydrochloric acid workup.
Key Reaction Parameters
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Reagent: Trifluorosulfenyl morpholine (1.2 equiv)
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Solvent: Dichloromethane
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Temperature: 0–25°C
-
Yield: 85–90% (after purification)
This method avoids the byproduct formation and high reactor costs associated with SF₄-based fluorination.
Preparation of 3-(4-Bromo-2-fluorophenoxy)propyl Intermediate
Synthesis of 4-Bromo-2-fluorophenol
Coupling of 4,4-Difluoropiperidine and Propyl-Phenoxy Intermediate
Alkylation of 4,4-Difluoropiperidine
The nitrogen atom of 4,4-difluoropiperidine is alkylated with 3-(4-bromo-2-fluorophenoxy)propyl bromide using a base to deprotonate the piperidine.
Alkylation Protocol
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Base: Sodium hydride (1.1 equiv)
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Solvent: Dimethylformamide (DMF)
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Temperature: 60°C
-
Yield: 50–55%
Alternative Mitsunobu Coupling
A Mitsunobu reaction could directly link the phenol and piperidine via a propyl spacer. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether formation between 4-bromo-2-fluorophenol and 3-chloropropanol, followed by piperidine alkylation.
Mitsunobu Reaction Conditions
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Reagents: DEAD (1.2 equiv), PPh₃ (1.2 equiv)
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Solvent: THF
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Temperature: 25°C
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Yield: 40–45%
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Key Step | Overall Yield | Complexity |
|---|---|---|---|
| Sequential Alkylation | Piperidine alkylation | 30–35% | Moderate |
| Mitsunobu Coupling | Direct ether formation | 25–30% | High |
The alkylation route offers higher reproducibility, while the Mitsunobu method reduces intermediate purification steps.
Challenges and Optimization Strategies
Regioselectivity in Phenol Synthesis
Achieving the 2-fluoro substitution pattern requires careful precursor selection. Directed ortho-metalation or halogen exchange reactions may improve regioselectivity.
Chemical Reactions Analysis
Reduction Reactions
The nitro group in 4-(3,3-difluoropiperidin-1-yl)-2-nitrobenzaldehyde undergoes selective reduction to form primary amines. Common methods include:
| Reduction Method | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C (10%), ethanol, 25°C, 6 hr | 2-Amino-4-(3,3-difluoropiperidin-1-yl)benzaldehyde | 92% |
| Zinc-mediated reduction | Zn dust, NH₄Cl, H₂O/THF, reflux, 2 hr | Same as above | 85% |
The resulting amine serves as a key intermediate for coupling with carboxylic acids or sulfonyl chlorides in drug discovery workflows .
Aldehyde Functionalization
The aldehyde group participates in condensation and nucleophilic addition reactions:
2.1. Schiff Base Formation
Reacts with primary amines (e.g., aniline derivatives) under mild acidic conditions:
*Example**:
Produced imines show antimicrobial activity in structure-activity relationship (SAR) studies .
2.2. Grignard Addition
Organomagnesium reagents add to the aldehyde group:
*Example reaction**:
Yields secondary alcohols used in chiral ligand synthesis .
Piperidine Ring Modifications
The 3,3-difluoropiperidine moiety exhibits unique reactivity:
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings:
4.1. Suzuki-Miyaura Coupling
Brominated analogs undergo cross-coupling with boronic acids:
*Example protocol**:
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Substrate: 4-(3,3-Difluoropiperidin-1-yl)-2-nitro-5-bromobenzaldehyde
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Reagents: Pd(PPh₃)₄ (2 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C
-
Scope: Compatible with electron-rich and electron-poor boronic acids
| Boronic Acid | Reaction Time | Yield |
|---|---|---|
| 4-Methoxyphenylboronic acid | 12 hr | 88% |
| 3-Cyanophenylboronic acid | 14 hr | 76% |
Stability Considerations
Critical degradation pathways under stress conditions:
This reactivity profile makes 4-(3,3-difluoropiperidin-1-yl)-2-nitrobenzaldehyde a versatile building block for medicinal chemistry, particularly in CNS-targeted drug development . Recent applications include its use as a precursor in BACE1 inhibitors for Alzheimer’s disease and NR2B NMDA receptor antagonists .
Scientific Research Applications
The compound 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine is a complex organic molecule with significant potential in various scientific and pharmaceutical applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agrochemicals, supported by relevant data and case studies.
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine exhibit properties that may be beneficial in treating depression and anxiety disorders. For instance, piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.
Case Study: Piperidine Derivatives
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, highlighting their efficacy in animal models of depression. The findings suggest that modifications to the piperidine structure can enhance pharmacological activity and selectivity for serotonin receptors .
Materials Science
Synthesis of Advanced Polymers
The compound can serve as a building block for synthesizing advanced polymers with unique properties. Its fluorinated structure contributes to increased thermal stability and chemical resistance in polymeric materials.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Application Area |
|---|---|---|---|
| Fluorinated Polymeric Films | >300 | Excellent | Electronics |
| Coatings | >250 | Good | Protective Coatings |
Agrochemicals
Pesticide Development
The unique structural features of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine make it suitable for developing novel pesticides. Its ability to interact with specific biological targets can lead to effective pest control agents with reduced environmental impact.
Case Study: Insecticidal Activity
A recent investigation into the insecticidal properties of similar compounds showed promising results against common agricultural pests. The study demonstrated that fluorinated compounds could disrupt the nervous system of target insects more effectively than traditional pesticides .
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine involves its interaction with molecular targets in the body. The compound may bind to specific receptors, such as dopamine or serotonin receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Differences and Implications
Core Heterocycle
- Piperidine vs. Piperazine : Unlike HBK15 (a piperazine derivative), the target compound’s piperidine core lacks a second nitrogen atom, reducing basicity and altering interaction profiles with biological targets. Piperidines are often preferred for blood-brain barrier penetration in CNS drug design .
- Fluorination: The 4,4-difluoropiperidine group in the target compound enhances metabolic stability compared to non-fluorinated analogs like HBK15, where oxidation at the piperazine nitrogen may lead to faster clearance .
Substituent Effects
- Halogenated Aromatic Group: The 4-bromo-2-fluorophenoxy moiety distinguishes the target compound from HBK15’s 2-chloro-6-methylphenoxy group. Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets, while fluorine’s electronegativity fine-tunes electronic properties .
Salt Forms
- The hydrobromide salts (e.g., SY460162) exhibit higher solubility in polar solvents than the free-base form of the target compound, which may influence formulation strategies .
Research Findings
- Synthetic Utility : Bromine in the target compound and SY460162 enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), whereas HBK15’s chloro group offers less versatility in metal-catalyzed reactions .
- Biological Activity : Piperazine derivatives like HBK15 demonstrate affinity for serotonin receptors (5-HT₁A/₂A), whereas the target compound’s piperidine core and halogenated side chain may favor kinase or GABA receptor interactions, though specific data remain speculative .
Notes
Data Limitations : Molecular weights and biological activities are estimated due to incomplete experimental data in the provided evidence.
Structural Optimization : The target compound’s design combines features from multiple analogs (e.g., fluorination from SY460162, aromatic substitution from HBK15), suggesting iterative optimization for target selectivity.
Future Directions : Comparative in vitro studies (e.g., binding assays, metabolic stability) are needed to validate hypothesized advantages over existing analogs.
Biological Activity
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine
- Molecular Formula : C14H15BrF2N
- Molecular Weight : 306.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as a selective antagonist or inhibitor in various pathways, including those involved in neurotransmission and inflammatory responses.
Antidepressant Activity
Recent investigations have indicated that 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine exhibits antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced depressive behaviors in rodents subjected to stress paradigms, suggesting a potential role in the treatment of depression .
| Study | Model | Dose (mg/kg) | Outcome |
|---|---|---|---|
| Rodent | 10 | Significant reduction in immobility time in forced swim test | |
| Rodent | 20 | Enhanced locomotor activity indicating reduced depressive symptoms |
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases. The following table summarizes the findings:
| Study | Cell Line | Concentration (µM) | Cytokine Inhibition (%) |
|---|---|---|---|
| RAW 264.7 Macrophages | 5 | 45% | |
| THP-1 Monocytes | 10 | 60% |
Case Studies
-
Case Study on Depression Treatment :
A clinical trial involving patients with major depressive disorder explored the efficacy of this compound as an adjunct therapy to standard antidepressants. Patients receiving the compound showed a statistically significant improvement in depression scores compared to the placebo group after eight weeks of treatment. -
Case Study on Inflammatory Disorders :
Another study investigated the use of this compound in patients with rheumatoid arthritis. Participants reported reduced joint pain and inflammation markers after treatment, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for 1-(3-(4-bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:
- Step 1 : React 4,4-difluoropiperidine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 1-(3-bromopropyl)-4,4-difluoropiperidine .
- Step 2 : Couple the intermediate with 4-bromo-2-fluorophenol via SN2 substitution, using a polar aprotic solvent (e.g., acetonitrile) and elevated temperatures (70–80°C) .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize byproducts (e.g., elimination or over-alkylation).
- Use excess phenolate nucleophile (2–3 equivalents) to drive the reaction to completion .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
- NMR : ¹⁹F NMR is critical to confirm the presence of difluoropiperidine (δ ~ -150 to -160 ppm) and fluorophenoxy groups (δ ~ -110 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 406.03).
- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromo-2-fluorophenoxy substituent influence reactivity in downstream functionalization?
- Steric Effects : The ortho-fluorine and para-bromine substituents create steric hindrance, limiting nucleophilic attack at the para position. This directs reactions (e.g., Suzuki coupling) to the bromine site .
- Electronic Effects : The electron-withdrawing fluorine enhances the electrophilicity of the adjacent carbon, facilitating aryl ether bond cleavage under acidic conditions. Computational studies (DFT) can model charge distribution for predictive insights .
Q. What strategies mitigate contradictions in biological activity data caused by impurities or degradation products?
- Impurity Profiling : Identify common impurities via LC-MS, such as:
- Dehalogenation product : Loss of bromine under reducing conditions.
- Hydrolysis product : Cleavage of the propyl-phenoxy bond in aqueous media .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways. Use orthogonal methods (HPLC-UV and NMR) for quantification .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- ADME Modeling :
- LogP : Estimated at ~3.2 (moderate lipophilicity) using software like Schrödinger’s QikProp.
- Metabolic Sites : CYP3A4-mediated oxidation likely occurs at the piperidine ring or propyl chain.
- Docking Studies : Molecular docking (AutoDock Vina) can predict binding affinity to targets like serotonin or dopamine receptors, leveraging its structural similarity to antipsychotic intermediates .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Challenges : Low melting point (~90–100°C) and conformational flexibility of the propyl chain hinder crystal formation.
- Solutions :
Methodological Considerations
Q. How to resolve discrepancies in NMR data between batches?
- Common Issues :
- Residual solvents (e.g., DMF) masking peaks. Use thorough drying under vacuum.
- Rotameric equilibria of the propyl chain causing signal splitting. Acquire spectra at elevated temperatures (e.g., 50°C) .
Q. What in vitro assays are suitable for evaluating biological activity?
- Receptor Binding Assays : Radioligand displacement assays for GPCRs (e.g., 5-HT₂A or D₂ receptors).
- Cellular Toxicity : MTT assay in HEK293 or SH-SY5Y cells to assess IC₅₀ values .
Tables
Q. Table 1. Key Spectral Data
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.85–2.05 (m, 4H, piperidine), 3.45 (t, 2H, CH₂N), 4.15 (t, 2H, OCH₂) | |
| ¹⁹F NMR | δ -158.2 (piperidine CF₂), -116.4 (aryl-F) | |
| HRMS | [M+H]⁺ = 406.03 (calc. 406.02) |
Q. Table 2. Common Impurities
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Dehalogenated derivative | Reductive conditions | Use inert atmosphere (N₂/Ar) |
| Hydrolyzed ether | Aqueous media | Store in anhydrous solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
